(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
説明
特性
CAS番号 |
1259780-63-6 |
|---|---|
分子式 |
C9H12ClN3 |
分子量 |
197.66 g/mol |
IUPAC名 |
(1R)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 |
InChIキー |
MWVMBDNGTWCEMK-OGFXRTJISA-N |
SMILES |
CC(C1=CN2C=CN=C2C=C1)N |
異性体SMILES |
C[C@H](C1=CN2C=CN=C2C=C1)N.Cl |
正規SMILES |
CC(C1=CN2C=CN=C2C=C1)N.Cl |
製品の起源 |
United States |
準備方法
General Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are commonly synthesized by condensation reactions involving 2-aminopyridines and α-haloketones or related electrophiles. Several methods have been optimized for regioselective substitution and functional group tolerance.
Three-Component Coupling with Molecular Iodine Catalysis
A green and efficient method utilizes molecular iodine as a catalyst under ultrasonication in aqueous media. This approach couples 2-aminopyridine derivatives, acetophenones, and dimedone to form imidazo[1,2-a]pyridine scaffolds with high yields (up to 96%) and short reaction times (~30 minutes) at room temperature. The mild conditions and environmental compatibility make this method attractive for synthesizing pharmacologically relevant analogs.Solid-Phase Synthesis
For library synthesis, solid-phase methods have been developed where polymer-bound 2-aminonicotinate is treated with α-haloketones to form imidazo[1,2-a]pyridine intermediates. Subsequent halogenation and cleavage with primary or secondary amines afford diverse imidazo[1,2-a]pyridine derivatives. This method enables rapid generation of analog libraries for screening.
Preparation of (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: Specific Synthetic Routes
The preparation of the chiral ethanamine substituent at the 6-position of the imidazo[1,2-a]pyridine ring involves selective functionalization and stereoselective amination steps.
Functionalization at the 6-Position
Introduction of Aminoalkyl Side Chain via Late-Stage Functionalization
Research has demonstrated the synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives bearing amine groups linked via short alkyl chains. The synthetic route involves initial formation of the imidazo[1,2-a]pyridine aldehyde intermediate at the 6-position, followed by reductive amination or nucleophilic substitution to introduce the ethanamine moiety. This late-stage functionalization allows structural diversity and stereochemical control.Multi-Step Synthesis Including Reduction and Protection
For chiral amines, a three-step procedure may be employed: reduction of nitro precursors to amines using catalytic hydrogenation, protection of the amine group (e.g., Boc protection), and subsequent reduction of ketones or aldehydes to the corresponding chiral ethanamine using reagents like sodium borohydride in the presence of nickel chloride hydrate. This sequence yields the desired (R)-enantiomer with moderate to high yields (48–87%).
Chiral Amination Techniques
Asymmetric Reductive Amination
To obtain the (R)-enantiomer specifically, asymmetric reductive amination protocols are applied. These involve chiral catalysts or auxiliaries that induce stereoselectivity during the amination of the 6-formyl-imidazo[1,2-a]pyridine intermediate. Although explicit details on catalysts are scarce in the provided sources, this approach is standard in chiral amine synthesis.Use of Chiral Starting Materials or Resolution
Alternatively, chiral ethanamine side chains can be introduced by coupling with chiral amine building blocks or by resolving racemic mixtures post-synthesis using chromatographic or crystallization techniques.
Representative Synthetic Procedure (Based on Patent and Literature Data)
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
The late-stage functionalization approach allows the introduction of diverse substituents at the 6-position, including chiral ethanamine groups, which is critical for tuning biological activity.
Use of mild reducing agents like sodium borohydride in the presence of nickel chloride hydrate offers good control over the reduction step, preserving stereochemistry and minimizing side reactions.
Molecular iodine catalysis combined with ultrasonication significantly reduces reaction times and improves yields for the imidazo[1,2-a]pyridine core, facilitating scale-up.
Protection strategies (e.g., Boc protection) are essential when sensitive functional groups are present, to prevent side reactions during reduction or fluorination steps.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Core Scaffold Synthesis | 2-aminopyridine + α-haloketone, iodine catalyst, ultrasound, water |
| Functionalization Site | C6 position of imidazo[1,2-a]pyridine |
| Chiral Amine Introduction | Reductive amination with (R)-ethanamine or precursor |
| Catalysts/Reducing Agents | Molecular iodine, NaBH4, NiCl2·6H2O |
| Solvents | Water, methanol, methyl isobutyl ketone (MIBK) |
| Reaction Temperature | Room temperature to 80 °C |
| Yields | Core synthesis up to 96%; amination steps 48–87% |
| Purification | Recrystallization, filtration, solid-supported liquid-liquid extraction |
化学反応の分析
Nucleophilic Substitution at the Ethylamine Moiety
The primary amine group undergoes classic nucleophilic reactions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form N-acetyl derivatives (yields: 70–85%) .
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in pyridine yields sulfonamide products (yields: 65–78%) .
Cycloaddition and Ring-Opening Reactions
The imidazo[1,2-a]pyridine core participates in cycloaddition processes:
-
Maleic Anhydride Cascade Reaction : Forms a 1,4-dipole intermediate (15) upon reaction with maleic anhydride. Substituent-dependent pathways lead to distinct products (Table 1) .
| Substituent (R) | Product | ΔG<sup>‡</sup> (kcal/mol) | Yield (%) |
|---|---|---|---|
| H | 1,3-H shift product (16) | 32.48 (Step 1) | 55–60 |
| Ph | Stable intermediate (15) | 28.95 (Step 1) | 65–70 |
Table 1: Thermodynamic and yield data for maleic anhydride cascade reaction .
Cross-Coupling Reactions
Palladium- and copper-catalyzed couplings enable functionalization:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd/CuI catalysts under microwave heating to form alkynylated derivatives (yields: 60–75%) .
-
Aminocarbonylation : Pd-catalyzed CO insertion with iodobenzene and amines generates carboxamide derivatives at positions 6 or 8 (yields: 50–68%) .
Acid-Catalyzed Condensations
The amine group facilitates condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aryl aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imines (yields: 70–90%) .
-
Three-Component Reactions : Iodine-catalyzed condensations with acetophenones and dimedone form fused heterocycles (yields: 85–96%) .
Oxidative Functionalization
Oxidation pathways highlight the compound’s aromatic reactivity:
-
Aerobic Oxidation : Copper iodide (CuI) catalyzes C–N bond formation with acetophenones, yielding substituted imidazo[1,2-a]pyridines (yields: 40–60%) .
-
Flavin-Iodine Dual Catalysis : Generates 3-thioimidazo[1,2-a]pyridines via oxidative coupling with thiols (yields: 55–70%) .
BCl<sub>3</sub>-Mediated C–X Bond Formation
Boron trichloride activates the C3 position for diverse bond formations:
-
C–S Bond : Reaction with thiols (e.g., benzyl mercaptan) yields thioethers (yields: 72–88%) .
-
C–O Bond : Aliphatic alcohols (e.g., ethanol) form ether derivatives (yields: 60–80%) .
Biological Activity Modulation
Functionalization enhances pharmacological potential:
科学的研究の応用
Therapeutic Applications
1.1 Anticancer Activity
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine. A series of analogs have been synthesized and tested for their ability to inhibit the B-RAF V600E kinase, which is implicated in various cancers. These compounds demonstrated promising selectivity and potency against cancer cell lines, indicating their potential as targeted cancer therapies .
1.2 Inhibition of Kinases
Research has shown that imidazo[1,2-a]pyridines can act as inhibitors of various kinases involved in cancer progression. For instance, this compound has been identified as a potent inhibitor of the VEGF-R2 pathway, which plays a crucial role in angiogenesis associated with tumor growth . This suggests that compounds in this class could be developed for treating conditions characterized by abnormal blood vessel formation.
1.3 Antiviral Properties
Recent investigations have indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral activity against SARS-CoV and SARS-CoV-2 main proteases. The reported IC50 values suggest strong inhibitory effects, making these compounds potential candidates for antiviral drug development .
3.1 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. Variations in substituents can lead to significant changes in potency and selectivity against specific targets such as kinases .
3.2 Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates good bioavailability and permeability across biological membranes. The compound has been characterized by favorable solubility and absorption characteristics, which are critical for its development as a therapeutic agent .
Case Studies
作用機序
The mechanism by which (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. For example, in medicinal applications, it may modulate signal transduction pathways or enzyme activities to achieve therapeutic effects.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Enantiomeric Pair: (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
The S-enantiomer (EOS-60800) serves as a critical comparator due to its established role as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Key differences include:
Imidazo[1,2-a]pyridine Derivatives with Modified Substituents
Quinazoline Hybrids ()
Derivatives such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline replace the ethylamine group with a quinazoline ring. This modification enhances π-π stacking interactions, improving kinase inhibition (e.g., EGFR, IC₅₀ = 12 nM). However, the bulkier structure reduces solubility compared to the parent compound .
Pyridin-2(1H)-one Derivatives ()
Compounds like 4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one lack the aliphatic amine but incorporate a pyridinone ring. These exhibit potent MCHR1 antagonism (IC₅₀ = 3.2 nM) and oral bioavailability, attributed to optimized lipophilicity and metabolic stability .
Table 2: Activity Comparison of Imidazo[1,2-a]pyridine Derivatives
N,N-Dimethyl Derivatives ()
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine introduces a dimethylamine group and p-tolyl substitution. This increases lipophilicity (clogP = 3.5 vs. 1.8 for the parent compound), enhancing CNS penetration but reducing aqueous solubility .
生物活性
(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in drug development. Various synthetic routes have been established to produce derivatives of this scaffold, including iodine-catalyzed methods and ultrasonication strategies that enhance yield and purity . The imidazo[1,2-a]pyridine structure contributes to the compound's biological activity by allowing various substitutions that can modulate its pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of compounds derived from this scaffold were evaluated for their inhibitory effects against cancer cell lines such as HepG2 and MCF-7. One notable compound demonstrated submicromolar inhibitory activity with IC50 values ranging from 0.09 μM to 0.43 μM across multiple tumor cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a robust anticancer profile.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 13k | 0.09 - 0.43 | Various | Apoptosis, G2/M arrest |
| I-11 | Not specified | KRAS G12C NCI-H358 | Covalent binding |
Other Biological Activities
The imidazo[1,2-a]pyridine derivatives also exhibit a broad spectrum of biological activities beyond anticancer effects:
- Antiviral : Compounds have shown inhibition against SARS-CoV-2 main protease with IC50 values as low as 21 nM .
- Antimicrobial : The scaffold has demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development .
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example, substituents at the 6-position of the imidazo ring enhance anticancer properties while maintaining selectivity against off-target kinases like P38 and VEGFR2 .
Case Study 1: Inhibition of B-RAF V600E
A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed to inhibit B-RAF V600E mutations commonly associated with melanoma. These compounds exhibited promising selectivity and potency in preclinical models, highlighting the therapeutic potential of this scaffold in targeted cancer therapies .
Case Study 2: Covalent Inhibitors for KRAS Mutations
Recent discoveries have focused on developing covalent inhibitors targeting KRAS G12C mutations using imidazo[1,2-a]pyridine as a core scaffold. Preliminary bio-evaluation identified compound I-11 as a potent anticancer agent against KRAS-mutated cells, showcasing the scaffold's adaptability for novel therapeutic strategies .
Q & A
Q. What are the optimized synthetic routes for (R)-1-(imidazo[1,2-a]pyridin-6-yl)ethanamine, and how do reaction conditions influence enantiomeric purity?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation of 2-aminopyridine with aldehydes or ketones under acidic conditions (e.g., p-toluenesulfonic acid) . For the (R)-enantiomer, chiral catalysts or resolution techniques (e.g., chiral HPLC) are critical to achieve enantiomeric purity. Neutral alumina has been reported as a catalyst for ambient-temperature synthesis of imidazo[1,2-a]pyridines, offering improved yields and reduced side reactions . Reaction optimization should focus on temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize racemization .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- HPLC with Chiral Columns: For enantiomeric purity assessment .
- X-ray Crystallography: Resolves absolute configuration when single crystals are obtainable .
Q. How can researchers assess the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- Kinetic Solubility Assays: Measure solubility in PBS buffer at pH 7.4 using nephelometry or UV-Vis spectroscopy.
- Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify degradation pathways .
- LC-MS Stability Monitoring: Track parent compound decay and metabolite formation over 24–72 hours .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking (AutoDock/Vina): Model binding to kinase ATP pockets (e.g., c-Met kinase) using crystal structures (PDB: 3LQ8) .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-donating/accepting properties .
- Molecular Dynamics Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Key Modifications:
- Biological Assays:
Q. What mechanisms underlie the compound’s metabolic clearance, and how can metabolic stability be improved?
- Major Metabolic Pathways:
- Strategies for Stability:
Q. How do crystallographic data resolve contradictions in reported biological activities across studies?
- Case Example: Discrepancies in c-Met inhibition (IC₅₀ ranges: 1–50 nM) may arise from variations in assay conditions (ATP concentration, enzyme sources). X-ray structures of ligand-bound c-Met kinase domains clarify binding modes and guide standardization of assay protocols .
- Validation Methods:
Methodological Considerations
Q. What in vitro models are appropriate for evaluating the compound’s therapeutic potential?
- 3D Tumor Spheroids: Mimic in vivo tumor microenvironments for testing penetration and efficacy .
- Primary Patient-Derived Cells: Validate target relevance in MET-amplified or MET-exon-14-mutated cancers .
- Immune Checkpoint Co-Cultures: Assess combinatorial effects with anti-PD-1/PD-L1 agents in syngeneic models .
Q. How can researchers address batch-to-batch variability in enantiomeric purity during scale-up?
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .
- Crystallization-Induced Diastereomer Resolution: Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate (R)-enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
